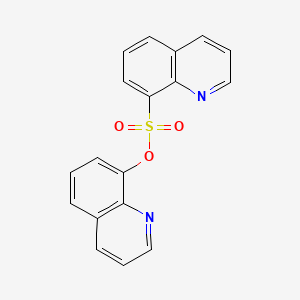

Quinolin-8-yl quinoline-8-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolin-8-yl quinoline-8-sulfonate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antifungal effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-8-yl quinoline-8-sulfonate, often involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. Modern approaches may use greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids .

Industrial Production Methods

Industrial production of quinoline derivatives may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of recyclable catalysts and green solvents is becoming increasingly important in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Quinolin-8-yl quinoline-8-sulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce quinoline-8-amine .

Aplicaciones Científicas De Investigación

Quinolin-8-yl quinoline-8-sulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including malaria and cancer.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of quinolin-8-yl quinoline-8-sulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Quinolin-8-yl quinoline-8-sulfonate can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Quinoline-8-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Quinoline-8-amine: Studied for its potential therapeutic applications.

This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Actividad Biológica

Quinolin-8-yl quinoline-8-sulfonate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

1. Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinoline derivatives, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyridine ring. The sulfonate group enhances the compound's solubility and biological activity. Various synthetic routes have been developed to produce this compound, often involving the reaction of quinoline derivatives with sulfonyl chlorides in the presence of bases such as triethylamine.

2. Biological Activity Overview

Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Research indicates that quinoline derivatives can modulate critical metabolic pathways in cancer cells. For instance, certain derivatives have been identified as potent modulators of pyruvate kinase muscle isoform 2 (PKM2), an enzyme pivotal in cancer metabolism. In vitro studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231) .

- Antimicrobial Properties : Quinoline derivatives are also recognized for their antimicrobial activity against various pathogens. Studies have demonstrated efficacy against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Neuroprotective Effects : Some studies suggest that derivatives of 8-hydroxyquinoline exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Biological Activities of this compound Derivatives

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound derivatives, compound 9a was highlighted for its selective cytotoxicity against cancer cells compared to normal cells. The WST-1 assay demonstrated that this compound significantly reduced intracellular pyruvate levels in A549 cells while affecting cell-cycle distribution favorably towards apoptosis .

The biological activity of this compound is primarily attributed to its ability to chelate metal ions, which are essential cofactors for various enzymatic reactions within cells. This chelation disrupts metal-dependent processes crucial for cancer cell metabolism and proliferation . Additionally, the modulation of PKM2 by these compounds alters glycolytic flux in cancer cells, leading to reduced energy production and increased apoptosis.

5. Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

- Combination Therapies : Investigating potential synergistic effects with existing chemotherapeutics.

Propiedades

IUPAC Name |

quinolin-8-yl quinoline-8-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHKEBJRWPYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.